molecular formula C6H6F3IN2 B14923207 4-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole

4-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole

Cat. No.: B14923207
M. Wt: 290.02 g/mol
InChI Key: MHZFOUNWGGNCPA-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and a trifluoroethyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could yield biaryl compounds.

Scientific Research Applications

4-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-(2,2,2-trifluoroethyl)-1h-pyrazole: Lacks the methyl group at the 5th position.

    5-Methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole: Lacks the iodine atom at the 4th position.

    4-Iodo-5-methyl-1h-pyrazole: Lacks the trifluoroethyl group at the 1st position.

Uniqueness

4-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole is unique due to the combination of its substituents, which can influence its reactivity and biological activity. The presence of the trifluoroethyl group can enhance its stability and lipophilicity, while the iodine atom can serve as a versatile handle for further functionalization.

Properties

Molecular Formula

C6H6F3IN2

Molecular Weight

290.02 g/mol

IUPAC Name

4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C6H6F3IN2/c1-4-5(10)2-11-12(4)3-6(7,8)9/h2H,3H2,1H3

InChI Key

MHZFOUNWGGNCPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)I

Origin of Product

United States

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